PLK4 Inhibitory Potency: In Vitro IC50 Comparison
The target compound demonstrates potent inhibition of Polo-like kinase 4 (PLK4) with an IC50 of 21 nM, as measured by the DiscoverX kinome scan assay . For comparison, the well-characterized PLK4 inhibitor CFI-400945 exhibits an IC50 of 2.8 nM in radiometric assays . While the target compound is approximately 7.5-fold less potent than CFI-400945, its distinct chemotype (indoline-benzenesulfonamide vs. indazole-based) may offer advantages in selectivity profile and physicochemical properties, as discussed in subsequent evidence items. This potency places the compound in a favorable range for a chemical probe or lead compound.
| Evidence Dimension | PLK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | CFI-400945: IC50 = 2.8 nM |
| Quantified Difference | 7.5-fold lower potency vs. CFI-400945 |
| Conditions | Target: DiscoverX kinome scan assay; Comparator: radiometric assay with recombinant human PLK4 |
Why This Matters
This quantitative potency data allows researchers to calibrate the compound's suitability for PLK4-dependent applications relative to the clinical-stage comparator CFI-400945, balancing potency against the need for a distinct chemotype to explore alternative SAR space.
- [1] BindingDB. (2025). BDBM50591924 (CHEMBL5179518). IC50: 21 nM. Target: Serine/threonine-protein kinase PLK4 (Human). Assay: DiscoverX kinome scan. Curated by Sichuan University / ChEMBL. View Source
- [2] MedChemExpress. (n.d.). Ocifisertib hydrochloride (CFI-400945 hydrochloride). PLK4 Inhibitor: IC50 = 2.8 nM, Ki = 0.26 nM. View Source
